molecular formula C17H11N3O4S B2602125 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one CAS No. 903852-44-8

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No.: B2602125
CAS No.: 903852-44-8
M. Wt: 353.35
InChI Key: SFRPRRYYJJRCMC-UHFFFAOYSA-N
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Description

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of the thiazole and benzoxazole rings in this compound makes it particularly interesting for various scientific applications due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity

Mode of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential biological processes in microbial cells, leading to their death or growth inhibition.

Biochemical Pathways

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may disrupt essential biochemical pathways in microbial cells.

Result of Action

Based on the reported antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death or growth inhibition of microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the thiazole and benzoxazole intermediates. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base like triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one apart is the combination of both thiazole and benzoxazole rings in a single molecule. This unique structure enhances its versatility and potential for various applications in scientific research and industry.

Properties

IUPAC Name

3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c21-17-19(14-3-1-2-4-15(14)24-17)9-12-10-25-16(18-12)11-5-7-13(8-6-11)20(22)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPRRYYJJRCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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